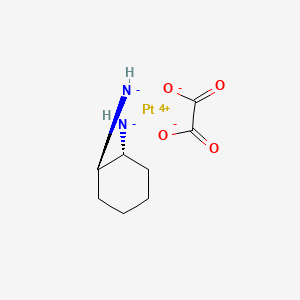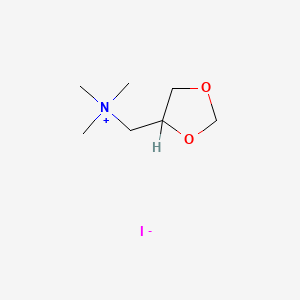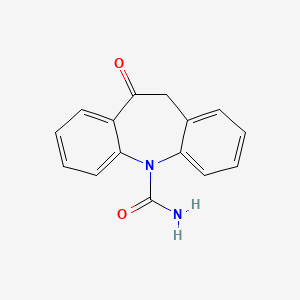
Nagilactone B
Vue d'ensemble
Description
La nagilactone B est un composé naturel isolé de l'écorce de la racine de Podocarpus nagi, une plante appartenant à la famille des Podocarpaceae . Elle se caractérise par sa structure unique de dilactone, qui comprend des nor- et bisnor-diterpénoïdes. La this compound s'est avérée posséder une large gamme d'activités biologiques, notamment des propriétés antitumorales, antifongiques et anti-inflammatoires .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Nagilactone B, a tetracyclic natural product isolated from various Podocarpus species, has been identified as a Liver X receptor (LXR) agonist . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol metabolism and transport .
Mode of Action
This compound interacts with its target, the LXR, to modulate its activity. This interaction leads to the promotion of cholesterol efflux to extracellular apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL), thereby reducing intracellular lipid accumulation .
Biochemical Pathways
The activation of LXR by this compound leads to the induction of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are key players in the reverse cholesterol transport pathway . This pathway is responsible for the movement of cholesterol from peripheral tissues back to the liver .
Result of Action
The activation of LXR and the subsequent induction of ABCA1 and ABCG1 lead to a reduction in intracellular lipid accumulation . This can have significant effects at the cellular level, including the prevention of foam cell formation, a key event in the development of atherosclerosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidized low-density lipoprotein (oxLDL) can enhance the lipid-lowering effects of this compound . Additionally, the compound’s action may be affected by the specific physiological environment in which it is active, such as the inflammatory environment present in atherosclerotic lesions .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la nagilactone B implique plusieurs étapes, à partir de précurseurs diterpénoïdes plus simples. Les étapes clés comprennent des réactions de cyclisation, d'oxydation et de lactonisation. Les voies synthétiques et les conditions de réaction spécifiques peuvent varier, mais impliquent généralement l'utilisation de réactifs tels que des agents oxydants (par exemple, l'acide m-chloroperbenzoïque) et des catalyseurs (par exemple, des acides de Lewis) pour faciliter la formation de la structure de dilactone .
Méthodes de production industrielle
La production industrielle de la this compound est principalement réalisée par extraction de sources naturelles, en particulier les graines et l'écorce de la racine de Podocarpus nagi. Le processus d'extraction implique une extraction par solvant suivie d'une purification chromatographique pour isoler le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
La nagilactone B subit diverses réactions chimiques, notamment :
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de la this compound comprennent des agents oxydants (par exemple, l'acide m-chloroperbenzoïque), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, des acides de Lewis) pour faciliter les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, chacun présentant potentiellement des activités biologiques différentes .
Applications de la recherche scientifique
Mécanisme d'action
La this compound exerce ses effets par le biais de plusieurs mécanismes :
Activation du récepteur X du foie : La this compound agit comme un agoniste des récepteurs X du foie, qui jouent un rôle crucial dans la régulation du métabolisme du cholestérol et de l'inflammation.
Inhibition de la synthèse des protéines : Le composé s'est avéré inhiber la synthèse des protéines en se liant aux ribosomes eucaryotes, ce qui conduit à la suppression de la prolifération cellulaire.
Modulation des voies de signalisation : La this compound module diverses voies de signalisation, notamment la voie AP-1, qui est impliquée dans la prolifération cellulaire et l'apoptose.
Comparaison Avec Des Composés Similaires
. Des composés similaires comprennent :
Nagilactone A : Une autre lactone diterpénoïde présentant des activités biologiques similaires mais des caractéristiques structurales différentes.
Nagilactone C : Présente de puissantes activités antitumorales et partage certaines similitudes structurales avec la nagilactone B.
Nagilactone E : Connue pour ses propriétés anti-inflammatoires et ses caractéristiques structurales distinctes.
La this compound se distingue par sa combinaison unique d'activités biologiques et son potentiel en tant qu'agent thérapeutique dans divers domaines .
Propriétés
IUPAC Name |
(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-7(2)13-11-8(5-10(21)25-13)19(4)15-14(12(11)22)26-17(24)18(15,3)6-9(20)16(19)23/h5,7,9,12,14-16,20,22-23H,6H2,1-4H3/t9-,12-,14-,15+,16-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGWYWSJGKOLGB-ZLNDBNLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(C3C4C(CC(C(C4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@](C[C@H]([C@H]([C@@]4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173667 | |
| Record name | Nagilactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19891-51-1 | |
| Record name | Nagilactone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019891511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nagilactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Nagilactone B in reducing atherosclerosis?
A1: [] this compound acts as a selective Liver X Receptor (LXR) transcriptional regulator. It binds to and activates LXRs, specifically LXRα and LXRβ, in macrophages. This activation leads to increased expression of the ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are key proteins involved in cholesterol efflux from macrophages. This enhanced cholesterol efflux reduces foam cell formation and ultimately contributes to the regression of atherosclerosis.
Q2: How effective is this compound in reducing atherosclerosis in animal models?
A2: [] In studies using apolipoprotein E (ApoE)-deficient mice, a well-established model of atherosclerosis, this compound demonstrated significant efficacy. Oral administration of this compound at doses of 10 mg/kg and 30 mg/kg for 12 weeks resulted in a substantial reduction in atherosclerotic lesions in the aorta compared to untreated control mice.
Q3: Does this compound impact lipid profiles beyond its effects on cholesterol efflux?
A3: [] Yes, in addition to its effects on cholesterol efflux, this compound treatment in ApoE-deficient mice also led to improvements in plasma lipid profiles. This included a reduction in hepatic and intestinal cholesterol accumulation.
Q4: What are the potential advantages of this compound as an LXR agonist compared to other LXR agonists?
A4: [] While further research is needed, the selective activation of LXR in macrophages by this compound is a potential advantage. Many LXR agonists induce lipogenesis in the liver, leading to unwanted side effects. this compound treatment did not increase LXR protein expression in the liver and did not induce significant hepatic lipid accumulation in preclinical studies.
Q5: Beyond atherosclerosis, what other inflammatory conditions has this compound been studied in?
A5: [] this compound has shown potent anti-inflammatory effects in models relevant to inflammatory bowel disease (IBD). In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and HT-29 colonic epithelial cells, this compound significantly suppressed the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-8.
Q6: What is the molecular target of this compound in inflammatory models?
A6: [] While the exact molecular target in inflammatory models requires further investigation, studies indicate that this compound inhibits key inflammatory signaling pathways. It significantly decreased the expression of LPS-stimulated inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, enzymes involved in the production of inflammatory mediators. Additionally, it suppressed the phosphorylation of extracellular regulated kinase (ERK)1/2, a key signaling molecule in inflammatory responses.
Q7: Are there other naturally occurring compounds similar to this compound that exhibit anti-inflammatory activity?
A7: [] Yes, this compound belongs to a class of natural compounds called norditerpene dilactones. Other norditerpene dilactones, such as rakanmakilactone G, have also been shown to possess anti-inflammatory properties, particularly in inhibiting NO production in LPS-stimulated RAW 264.7 macrophages.
Q8: What are the structural features of this compound?
A8: [] this compound belongs to the 8:14, 9:11-dienolide (α-pyrone) structural type of norditerpene dilactones. [] Carbon-13 Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the structure and stereochemistry of this compound and related compounds.
Q9: Has the synthesis of this compound or its core structure been achieved?
A9: [] Yes, there have been reported efforts toward the synthesis of the AB ring system, a key structural motif in this compound.
Q10: What is the insecticidal activity of this compound?
A10: [] this compound and related norditerpene dilactones exhibit insecticidal activity. Studies have shown that these compounds, particularly Nagilactone D, demonstrate toxicity against houseflies (Musca domestica), light-brown apple moths (Epiphyas postvittana), and codling moths (Laspeyresia pomonella).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















